molecular formula C9H13NO2 B14055793 1-Azaspiro[4.5]decane-2,6-dione

1-Azaspiro[4.5]decane-2,6-dione

Cat. No.: B14055793
M. Wt: 167.20 g/mol
InChI Key: CLKNVSNSFIVUPS-UHFFFAOYSA-N
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Description

1-Azaspiro[45]decane-2,6-dione is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as a starting material .

Industrial Production Methods: The industrial production of this compound often employs the same synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and high yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.5]decane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Azaspiro[4.5]decane-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decane-2,6-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The compound’s structure allows it to fit into the active site of RIPK1, inhibiting its activity and thereby preventing necroptosis.

Comparison with Similar Compounds

Uniqueness: 1-Azaspiro[4.5]decane-2,6-dione is unique due to its specific bicyclic structure and the presence of functional groups that allow for diverse chemical reactions. Its ability to inhibit RIPK1 sets it apart from other spiro compounds, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-azaspiro[4.5]decane-2,6-dione

InChI

InChI=1S/C9H13NO2/c11-7-3-1-2-5-9(7)6-4-8(12)10-9/h1-6H2,(H,10,12)

InChI Key

CLKNVSNSFIVUPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC(=O)N2)C(=O)C1

Origin of Product

United States

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